molecular formula C29H24N4O7 B11522696 4-{3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-5-(3-nitrophenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

4-{3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-5-(3-nitrophenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B11522696
M. Wt: 540.5 g/mol
InChI Key: WMAGXVKUMPJKTB-WNAAXNPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-HYDROXY-4-(4-METHOXYBENZOYL)-5-(3-NITROPHENYL)-2-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of 4-[3-HYDROXY-4-(4-METHOXYBENZOYL)-5-(3-NITROPHENYL)-2-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE involves multiple steps. The synthetic route typically starts with the preparation of the pyrrole and pyrazole intermediates, followed by their coupling under specific reaction conditions. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

4-[3-HYDROXY-4-(4-METHOXYBENZOYL)-5-(3-NITROPHENYL)-2-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Properties

Molecular Formula

C29H24N4O7

Molecular Weight

540.5 g/mol

IUPAC Name

(4E)-1-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-[hydroxy-(4-methoxyphenyl)methylidene]-5-(3-nitrophenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C29H24N4O7/c1-17-24(28(36)32(30(17)2)20-9-5-4-6-10-20)31-25(19-8-7-11-21(16-19)33(38)39)23(27(35)29(31)37)26(34)18-12-14-22(40-3)15-13-18/h4-16,25,34H,1-3H3/b26-23+

InChI Key

WMAGXVKUMPJKTB-WNAAXNPUSA-N

Isomeric SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(/C(=C(/C4=CC=C(C=C4)OC)\O)/C(=O)C3=O)C5=CC(=CC=C5)[N+](=O)[O-]

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(C(=C(C4=CC=C(C=C4)OC)O)C(=O)C3=O)C5=CC(=CC=C5)[N+](=O)[O-]

Origin of Product

United States

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